molecular formula C17H13ClN6O5 B11540301 (4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11540301
M. Wt: 416.8 g/mol
InChI Key: PAAPDGAZEUYKPR-DJKKODMXSA-N
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Description

(4Z)-1-(3-CHLOROPHENYL)-4-{[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dinitrophenyl hydrazine moiety, and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-CHLOROPHENYL)-4-{[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, followed by the condensation with a suitable aldehyde or ketone to form the hydrazone. The final step involves cyclization to form the pyrazolone ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-CHLOROPHENYL)-4-{[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(4Z)-1-(3-CHLOROPHENYL)-4-{[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-CHLOROPHENYL)-4-{[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(3-CHLOROPHENYL)-4-{[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13ClN6O5

Molecular Weight

416.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H13ClN6O5/c1-10-14(17(25)22(21-10)12-4-2-3-11(18)7-12)9-19-20-15-6-5-13(23(26)27)8-16(15)24(28)29/h2-9,20-21H,1H3/b19-9+

InChI Key

PAAPDGAZEUYKPR-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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